
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H9Br2Cl2N3S and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Research has focused on synthesizing various thiazole derivatives due to their potential applications in material science and pharmaceuticals. For example, the synthesis and structural characterization of isostructural thiazoles have been explored, highlighting the importance of single crystal diffraction in determining molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such studies contribute to the development of new materials with potential electronic and photonic applications.
Photovoltaic Applications
The creation of donor−acceptor copolymers incorporating thiazole-based monomers has shown promise in photovoltaic devices. By synthesizing copolymers with specific optical and electronic properties, researchers aim to enhance the efficiency of solar cells (Zhou et al., 2010). This research is pivotal for advancing renewable energy technologies.
Antibacterial Agents
Thiazole derivatives have been evaluated for their antibacterial activity, with some compounds showing promising results against various bacterial strains. The development of new antibacterial agents is crucial in the fight against drug-resistant bacteria (Palkar et al., 2017). These findings highlight the potential of thiazole-based compounds in medical applications.
Chemical Sensors
Thiazole compounds have been investigated for their potential as chemical sensors. By studying the photophysical properties of these compounds, researchers aim to develop new sensors for detecting metal ions and other analytes. This research has implications for environmental monitoring and industrial process control (Khan, 2020).
Catalysis
Palladium complexes containing thiazole derivatives have been synthesized and shown to be effective catalysts for Suzuki-Miyaura coupling reactions. This research contributes to the development of more efficient and environmentally friendly catalytic processes in organic synthesis (Sharma et al., 2013).
Nonlinear Optical Materials
Studies on the structural and electronic properties of thiazole derivatives have revealed their potential as nonlinear optical (NLO) materials. The exploration of NLO materials is crucial for the development of new optical devices and technologies (Kerru et al., 2019).
特性
IUPAC Name |
5-bromo-2-(4-bromo-3,5-dimethylpyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl2N3S/c1-6-11(15)7(2)21(20-6)14-19-12(13(16)22-14)8-3-4-9(17)10(18)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLNCZCIDZCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Br)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
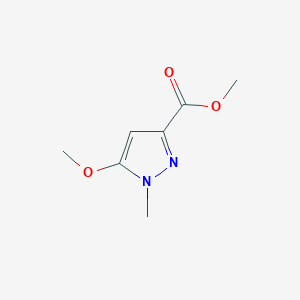

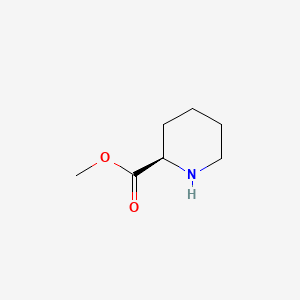
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)
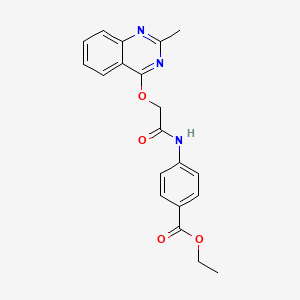
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)

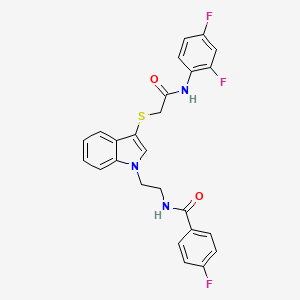

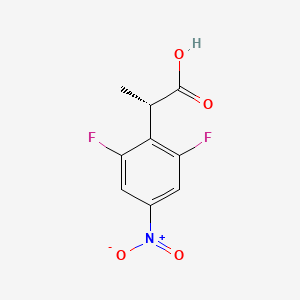
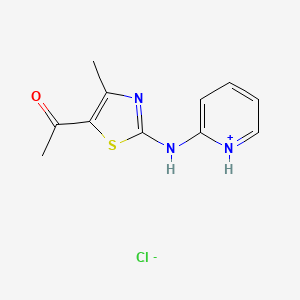
![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)
